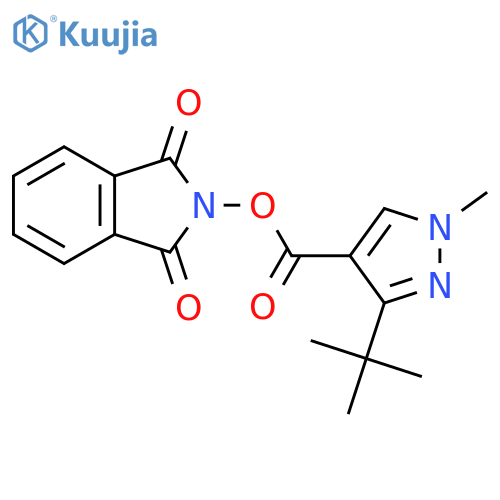Cas no 2248362-49-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate)

2248362-49-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248362-49-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate
- EN300-6516542
-
- インチ: 1S/C17H17N3O4/c1-17(2,3)13-12(9-19(4)18-13)16(23)24-20-14(21)10-7-5-6-8-11(10)15(20)22/h5-9H,1-4H3
- InChIKey: SOMZIXWSJYRYJO-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN(C)N=C1C(C)(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 327.12190603g/mol
- どういたいしつりょう: 327.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516542-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.05g |
$612.0 | 2025-03-14 | |
| Enamine | EN300-6516542-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
| Enamine | EN300-6516542-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.5g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6516542-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.25g |
$670.0 | 2025-03-14 | |
| Enamine | EN300-6516542-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
| Enamine | EN300-6516542-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
| Enamine | EN300-6516542-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 | |
| Enamine | EN300-6516542-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate |
2248362-49-2 | 95.0% | 0.1g |
$640.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
2. Book reviews
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
2248362-49-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
